![molecular formula C8H4BrN4NaO2 B6191328 sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2648941-62-0](/img/no-structure.png)
sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a triazole ring, which is a class of five-membered ring compounds containing three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate” were not found, related compounds have been synthesized using various methods. For instance, a series of novel pyrimidine-based thiourea compounds were synthesized using palladium-catalyzed Suzuki cross-coupling reactions .Chemical Reactions Analysis
The compound, due to the presence of the pyridine and triazole rings, might be involved in various chemical reactions. For example, pyridine derivatives can be used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyridine is a colorless liquid with an unpleasant smell . It is miscible with water and most organic solvents .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves the reaction of 5-bromopyridin-3-amine with ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate followed by the conversion of the resulting intermediate to the sodium salt form.", "Starting Materials": [ "5-bromopyridin-3-amine", "ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridin-3-amine (1.0 equiv) and ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate (1.2 equiv) in ethanol and heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in water and add sodium hydroxide (1.2 equiv) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid to pH 2-3 and filter the resulting solid. Wash the solid with water and dry under vacuum to obtain the final product as the sodium salt form." ] } | |
CAS RN |
2648941-62-0 |
Molecular Formula |
C8H4BrN4NaO2 |
Molecular Weight |
291 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.